molecular formula C11H18N4O2 B13256739 (2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine

(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine

Cat. No.: B13256739
M. Wt: 238.29 g/mol
InChI Key: DZACJZVZUDQEIJ-UHFFFAOYSA-N
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Description

(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine is a compound that features a piperazine ring substituted with a 5-methylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine typically involves the formation of the isoxazole ring followed by its attachment to the piperazine moiety. One common method for synthesizing isoxazoles is through the (3+2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the piperazine ring.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring may yield hydroxylated derivatives, while reduction of the piperazine ring may result in the formation of secondary amines.

Scientific Research Applications

(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine is unique due to its combination of the isoxazole and piperazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

[4-(2-aminoethyl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C11H18N4O2/c1-9-8-10(13-17-9)11(16)15-6-4-14(3-2-12)5-7-15/h8H,2-7,12H2,1H3

InChI Key

DZACJZVZUDQEIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)CCN

Origin of Product

United States

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